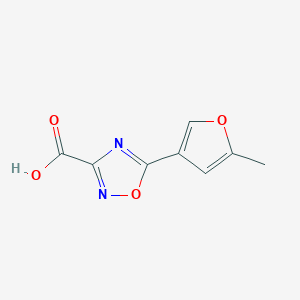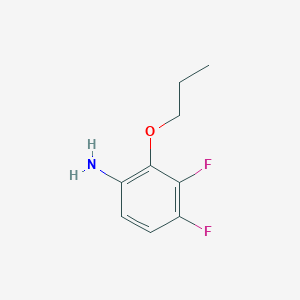
n-((3-Bromothiophen-2-yl)methyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((3-Bromothiophen-2-yl)methyl)aniline: is an organic compound that belongs to the class of aniline derivatives It features a brominated thiophene ring attached to a methyl group, which is further connected to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((3-Bromothiophen-2-yl)methyl)aniline can be achieved through several methods. One common approach involves the Suzuki cross-coupling reaction. In this method, 4-bromo-2-methylaniline reacts with 3-bromothiophene-2-carbaldehyde in the presence of glacial acetic acid to yield the desired product . The reaction conditions typically involve the use of palladium catalysts, such as Pd(PPh3)4, and bases like K3PO4 at elevated temperatures (around 90°C) .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Suzuki cross-coupling reaction is a scalable and widely used method in industrial settings for the synthesis of similar compounds. The reaction’s mild conditions and high yields make it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: N-((3-Bromothiophen-2-yl)methyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the thiophene ring.
Coupling Reactions: The compound can undergo further coupling reactions to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as organolithium or Grignard reagents can be used for substitution reactions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophene derivatives, while oxidation and reduction reactions can lead to different oxidation states of the sulfur atom.
Scientific Research Applications
N-((3-Bromothiophen-2-yl)methyl)aniline has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Materials Science: The compound’s unique structure makes it useful in the development of materials with specific electronic properties.
Biology: The compound can be used in biochemical studies to investigate the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of N-((3-Bromothiophen-2-yl)methyl)aniline involves its interaction with molecular targets through various pathways. The brominated thiophene ring and aniline moiety can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects.
Comparison with Similar Compounds
- N-((3-Chlorothiophen-2-yl)methyl)aniline
- N-((3-Fluorothiophen-2-yl)methyl)aniline
- N-((3-Iodothiophen-2-yl)methyl)aniline
Comparison: N-((3-Bromothiophen-2-yl)methyl)aniline is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity can affect the compound’s electronic properties and its ability to participate in specific chemical reactions.
Properties
Molecular Formula |
C11H10BrNS |
|---|---|
Molecular Weight |
268.17 g/mol |
IUPAC Name |
N-[(3-bromothiophen-2-yl)methyl]aniline |
InChI |
InChI=1S/C11H10BrNS/c12-10-6-7-14-11(10)8-13-9-4-2-1-3-5-9/h1-7,13H,8H2 |
InChI Key |
XVDXLMWRSDPVDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NCC2=C(C=CS2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


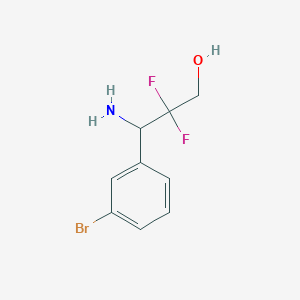

![2-Bromo-6-[(butylamino)methyl]phenol](/img/structure/B13288593.png)
![3-Bromo-7-propyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13288622.png)
![1-[(3-Bromophenyl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13288623.png)

![2-{[1-(Furan-2-yl)ethyl]amino}cyclohexan-1-ol](/img/structure/B13288635.png)
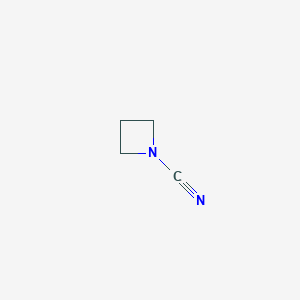
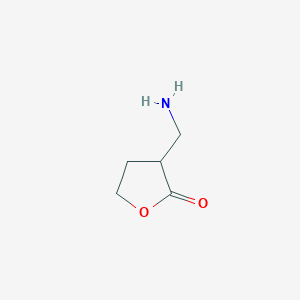
![N-[(3-Bromothiophen-2-yl)methyl]-6-chloropyridin-3-amine](/img/structure/B13288672.png)
![2-{[(4-Methylphenyl)methyl]amino}propane-1,3-diol](/img/structure/B13288681.png)
